![molecular formula C13H14F6N2O B5715027 N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea
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Overview
Description
N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BTBPU and is a white crystalline solid that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It is also thought to inhibit the replication of the influenza virus by targeting a viral protein called hemagglutinin.
Biochemical and Physiological Effects:
N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea has been reported to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and reduce inflammation. Additionally, it has been reported to increase the expression of antioxidant enzymes and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea is its high purity and yield. This makes it an ideal compound for use in laboratory experiments. However, one of the limitations is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea. One of the significant areas of research is in the development of novel anticancer agents. BTBPU has shown promise in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a therapeutic agent. Additionally, research is needed to determine the mechanism of action of BTBPU and its effects on various biological systems. Finally, the development of more cost-effective synthesis methods for BTBPU is also an area of future research.
Conclusion:
In conclusion, N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea is a unique compound that has shown potential in various scientific research applications. Its high purity and yield make it an ideal compound for use in laboratory experiments. Further research is needed to determine its potential as a therapeutic agent and to understand its mechanism of action.
Synthesis Methods
The synthesis of N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea involves the reaction between benzyl isocyanate and 1,1-bis(trifluoromethyl)propane-2,2-diol in the presence of a base such as potassium carbonate. The reaction yields N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea with high purity and yield.
Scientific Research Applications
N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea has shown potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. BTBPU has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also shown potential as an antiviral agent against the influenza virus. Additionally, BTBPU has been studied for its potential in treating Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-benzyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2O/c1-2-11(12(14,15)16,13(17,18)19)21-10(22)20-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAXRHVHYZDJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
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